4-Chloro-3-hydroxybutyric acid
Overview
Description
4-Chloro-3-hydroxybutyric acid is an organic compound with the molecular formula C4H7ClO3. It is a chlorinated derivative of 3-hydroxybutyric acid and belongs to the class of haloalkanoic acids. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-hydroxybutyric acid can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with cyanide under controlled pH conditions to form 4-chloro-3-hydroxybutyronitrile, which is then hydrolyzed to yield this compound . Another method involves the asymmetric bioreduction of ethyl 4-chloroacetoacetate using recombinant Escherichia coli containing carbonyl reductase and glucose dehydrogenase .
Industrial Production Methods: Industrial production often employs biocatalytic processes due to their high efficiency and selectivity. For instance, the bioreduction of ethyl 4-chloro-3-oxobutanoate to ethyl 4-chloro-3-hydroxybutyrate in an organic solvent-deep eutectic solvent-water system has been shown to achieve high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-hydroxybutyric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloro-3-oxobutyric acid.
Reduction: It can be reduced to form 4-chloro-3-hydroxybutanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or amines under mild conditions.
Major Products:
Oxidation: 4-Chloro-3-oxobutyric acid.
Reduction: 4-Chloro-3-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-hydroxybutyric acid has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of pharmaceuticals and other organic compounds.
Biology: It is used in the study of metabolic pathways involving haloalkanoic acids.
Medicine: It is a precursor in the synthesis of drugs such as atorvastatin, a cholesterol-lowering medication.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-hydroxybutyric acid involves its interaction with specific enzymes and receptors in biological systems. For instance, in biocatalytic processes, it acts as a substrate for carbonyl reductase, which catalyzes its reduction to the corresponding alcohol . The molecular targets and pathways involved in its biological activity are primarily related to its role as a chiral intermediate in drug synthesis.
Comparison with Similar Compounds
4-Chloro-3-hydroxybutyric acid can be compared with other similar compounds such as:
3-Hydroxybutyric acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
4-Chloro-3-hydroxybutyrate esters: These esters are often used as intermediates in the synthesis of pharmaceuticals and have similar reactivity but different physical properties.
Gamma-hydroxybutyric acid: Although structurally related, it has different pharmacological properties and is used for different therapeutic purposes.
The uniqueness of this compound lies in its chlorinated structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical production.
Properties
IUPAC Name |
4-chloro-3-hydroxybutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDAXGMVRMXFOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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